![molecular formula C32H64BF4P2Rh+2 B13839686 carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate” is a complex organometallic compound It features a rhodium center coordinated with a carbanide ligand, a cycloocta-1,5-diene ligand, and a bisphospholane ligand The tetrafluoroborate anion serves as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of rhodium(III) chloride with the appropriate ligands under controlled conditions. The process may include:
Ligand Exchange Reaction: Rhodium(III) chloride is reacted with cycloocta-1,5-diene in the presence of a base to form the rhodium-cycloocta-1,5-diene complex.
Addition of Bisphospholane Ligand: The bisphospholane ligand is then introduced to the reaction mixture, resulting in the formation of the desired rhodium complex.
Formation of Tetrafluoroborate Salt: The final step involves the addition of tetrafluoroboric acid to precipitate the tetrafluoroborate salt of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, such as hydrogenation and hydroformylation.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen gas, oxygen, and various oxidizing or reducing agents.
Substitution: Ligand exchange can be facilitated by the use of coordinating solvents or additional ligands.
Catalysis: Typical conditions involve moderate temperatures and pressures, with the presence of substrates and co-catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, alkenes can be converted to alkanes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology and Medicine
Drug Development: The compound’s catalytic properties are explored in the synthesis of pharmaceutical intermediates.
Biochemical Studies: It is used in studies involving metal-ligand interactions and their effects on biological systems.
Industry
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Environmental Applications: Its catalytic properties are utilized in processes aimed at reducing environmental pollutants.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium center can facilitate the activation of chemical bonds, enabling various catalytic transformations. The bisphospholane ligand plays a crucial role in stabilizing the rhodium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(III) Chloride: A simpler rhodium compound used in similar catalytic applications.
Rhodium-Cycloocta-1,5-diene Complexes: Compounds with similar ligands but different counterions.
Bisphospholane Ligand Complexes: Complexes with different metal centers but similar ligand structures.
Uniqueness
This compound is unique due to the combination of its ligands and the rhodium center, which provides a distinct set of catalytic properties. The presence of the tetrafluoroborate anion also influences its solubility and reactivity, making it suitable for specific applications in catalysis and organic synthesis.
Propriétés
Formule moléculaire |
C32H64BF4P2Rh+2 |
|---|---|
Poids moléculaire |
700.5 g/mol |
Nom IUPAC |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate |
InChI |
InChI=1S/C22H44P2.C8H12.2CH3.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;;;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;2*1H3;;/q;;3*-1;+3/p+2/b;2-1-,8-7-;;;;/t19-,20-,21-,22-;;;;;/m1...../s1 |
Clé InChI |
XHXZERPCFDIAGN-YUZYZDRPSA-P |
SMILES isomérique |
[B-](F)(F)(F)F.[CH3-].[CH3-].CC([C@@H]1[PH+]([C@H](CC1)C(C)C)CC[PH+]2[C@H](CC[C@@H]2C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh+3] |
SMILES canonique |
[B-](F)(F)(F)F.[CH3-].[CH3-].CC(C)C1CCC([PH+]1CC[PH+]2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


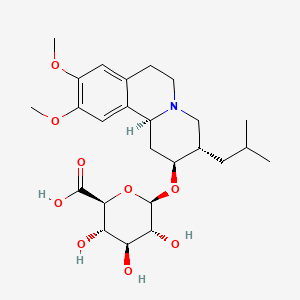
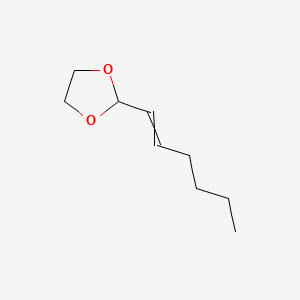
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
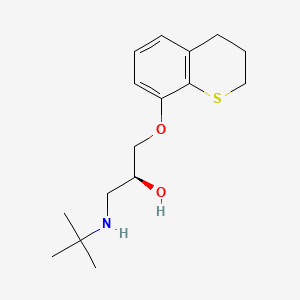


![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
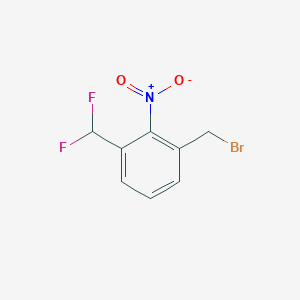
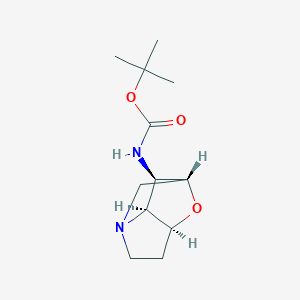
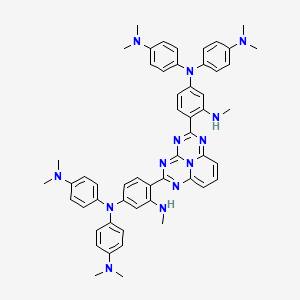
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)


